(1-Phenylcyclopentyl)methanol
Overview
Description
“(1-Phenylcyclopentyl)methanol” is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.26 . The IUPAC name for this compound is also "(1-phenylcyclopentyl)methanol" .
Molecular Structure Analysis
The molecular structure of “(1-Phenylcyclopentyl)methanol” consists of a phenyl group attached to a cyclopentyl group, which is further attached to a methanol group . The exact structure can be represented by the SMILES notation: OCC1(C2=CC=CC=C2)CCCC1 .
Physical And Chemical Properties Analysis
“(1-Phenylcyclopentyl)methanol” has a density of 1.037g/cm3 and a boiling point of 286.8ºC at 760 mmHg . The flash point is 123.6ºC .
Scientific Research Applications
1. Hydroxymethyl DNA Adduct Formation
(1-Phenylcyclopentyl)methanol, as part of the broader methanol family, is involved in research exploring the formation of hydroxymethyl DNA adducts. A study highlighted the dose-dependent formation of hydroxymethyl DNA adducts in rats exposed to stable isotope-labeled methanol. This study is significant in understanding the potential carcinogenic effects of methanol metabolites, particularly formaldehyde, on DNA and protein structures (Lu et al., 2012).
2. Hydrogen Production from Methanol Thermochemical Conversion
Research on methanol, which is related to (1-Phenylcyclopentyl)methanol, has focused on its role as a liquid hydrogen carrier. The review discusses various production pathways, such as methanol steam reforming and partial oxidation. It emphasizes the development of catalysts and reactor technologies to improve the efficiency and sustainability of hydrogen production from methanol, indicating a potential application in developing a hydrogen-methanol economy (García et al., 2021).
3. Metabolic Disposition and Irreversible Binding
Investigations into the metabolic disposition of compounds structurally similar to (1-Phenylcyclopentyl)methanol, such as 1-phenylcyclohexene, reveal the irreversible binding of its metabolites to tissue proteins in rats. This type of study is crucial for understanding the biotransformation and potential tissue accumulation of such compounds (Chakrabarti et al., 1983).
4. Methanol as a Chemical Marker in Transformer Insulating Oil
Methanol, related to (1-Phenylcyclopentyl)methanol, has been identified as a chemical marker for assessing the condition of solid insulation in power transformers. Research in this area explores analytical methods for methanol determination in transformer oil and its relationship with cellulosic insulation degradation. This application is critical for monitoring and maintaining the integrity of power transformers (Jalbert et al., 2019).
Safety And Hazards
Future Directions
While the future directions for “(1-Phenylcyclopentyl)methanol” specifically are not detailed in the search results, methanol as a whole is seeing exciting developments. For instance, there is ongoing research into the power-to-methanol process, which involves the conversion of CO2 to methanol . There is also interest in the development of new catalysts for the photocatalytic reduction of CO2 to methanol . These developments could potentially influence the future directions for “(1-Phenylcyclopentyl)methanol”.
properties
IUPAC Name |
(1-phenylcyclopentyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMWSPUOZRYMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974555 | |
Record name | (1-Phenylcyclopentyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylcyclopentyl)methanol | |
CAS RN |
59115-90-1 | |
Record name | 1-Phenylcyclopentanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59115-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanemethanol, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059115901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Phenylcyclopentyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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